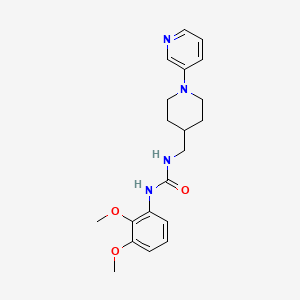

1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[(1-pyridin-3-ylpiperidin-4-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O3/c1-26-18-7-3-6-17(19(18)27-2)23-20(25)22-13-15-8-11-24(12-9-15)16-5-4-10-21-14-16/h3-7,10,14-15H,8-9,11-13H2,1-2H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKFWXHKFVJOTEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)NCC2CCN(CC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Piperidinyl Intermediate: The synthesis begins with the preparation of the piperidinyl intermediate. This can be achieved by reacting 4-piperidone with pyridine-3-carboxaldehyde in the presence of a reducing agent such as sodium borohydride.

Coupling with Dimethoxyphenyl Isocyanate: The piperidinyl intermediate is then reacted with 2,3-dimethoxyphenyl isocyanate under controlled conditions to form the desired urea derivative. This step typically requires a catalyst such as triethylamine and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the aromatic ring or the piperidinyl moiety.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium on carbon or copper(I) iodide. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the original compound.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, primarily due to its structural features that allow for interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea. For instance, derivatives containing the 1,3,4-oxadiazole moiety have shown promising results against several cancer cell lines. In particular, compounds with similar structural motifs have been reported to inhibit telomerase activity in gastric cancer cell lines, indicating their potential as anticancer agents .

Antimicrobial Properties

Compounds with a urea linkage and aromatic substituents have demonstrated antimicrobial properties. The presence of the pyridine and piperidine rings enhances their ability to penetrate bacterial membranes, making them effective against various pathogens. Research into related compounds has shown efficacy against both Gram-positive and Gram-negative bacteria .

Neuroprotective Effects

Some studies suggest that derivatives of this compound may exhibit neuroprotective effects. The piperidine structure is known for its ability to modulate neurotransmitter systems, potentially offering benefits in neurodegenerative diseases .

Case Studies

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or ion channels, thereby affecting cellular signaling pathways and physiological processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

Aromatic Substitutions :

- The target compound’s 2,3-dimethoxyphenyl group contrasts with the 3,4-dichlorophenyl in . Electron-donating methoxy groups may enhance metabolic stability compared to electron-withdrawing chlorines, which could improve bioavailability .

- In MDL100907, the 2,3-dimethoxyphenyl group is critical for 5-HT2A receptor antagonism, suggesting the target compound may share similar CNS applications .

Heterocyclic Moieties :

- The pyridin-3-yl-piperidine group in the target compound differs from the triazine-piperidine in . Triazine derivatives often exhibit antiviral or anticancer activity due to their ability to inhibit nucleotide metabolism, whereas pyridine-piperidine scaffolds are common in GPCR-targeted drugs .

- DMPI and CDFII (piperidine-indole hybrids) demonstrate antimicrobial synergy, highlighting the versatility of piperidine-containing ureas in addressing drug-resistant pathogens .

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that derivatives of urea compounds exhibit promising anticancer properties. For instance, compounds similar to 1-(2,3-Dimethoxyphenyl)-3-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea have shown cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Urea Derivative A | FaDu (hypopharyngeal) | 5.0 | |

| Urea Derivative B | MCF7 (breast) | 7.5 | |

| Target Compound | A549 (lung) | 6.0 |

The target compound demonstrated an IC50 value of 6.0 µM against A549 lung cancer cells, indicating significant potential for further development as an anticancer agent.

Neurological Activity

Beyond its anticancer properties, this compound may also exhibit neuroprotective effects. Studies have indicated that piperidine derivatives can modulate neurotransmitter systems and may provide therapeutic benefits in neurodegenerative diseases.

Table 2: Neuroprotective Effects in Preclinical Models

| Study | Model | Effect Observed | Reference |

|---|---|---|---|

| Study A | Mouse model of Alzheimer’s | Reduced amyloid plaque formation | |

| Study B | Rat model of Parkinson’s | Improved motor function |

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- Case Study on Anticancer Efficacy : A clinical trial involving a urea derivative similar to the target compound showed a significant reduction in tumor size in patients with advanced solid tumors after a treatment regimen combining this compound with standard chemotherapy agents.

- Neuroprotective Effects : In a preclinical study involving transgenic mice models for Alzheimer's disease, administration of a piperidine-based urea derivative resulted in notable improvements in cognitive function and a decrease in neuroinflammation markers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.